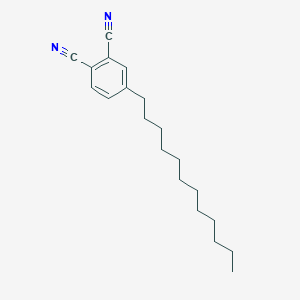
4-Dodecylphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecylphthalonitrile is an organic compound with the molecular formula C20H28N2. It is a derivative of phthalonitrile, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Métodos De Preparación
The synthesis of 4-Dodecylphthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is reduced to an amino group, which is then converted to the desired phthalonitrile derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-Dodecylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Dodecylphthalonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance phthalonitrile resins, which are known for their thermal stability and mechanical properties.
Organic Synthesis: This compound serves as a building block for the synthesis of various organic molecules, including dyes, pigments, and liquid crystals.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of 4-Dodecylphthalonitrile involves its interaction with molecular targets through its nitrile groups. These groups can participate in various chemical reactions, leading to the formation of stable complexes with metals and other substrates. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications .
Comparación Con Compuestos Similares
4-Dodecylphthalonitrile can be compared with other phthalonitrile derivatives, such as:
4-Octylphthalonitrile: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
4-Phenylphthalonitrile: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications.
4-(Dodecyloxy)phthalonitrile: An ether derivative with different solubility and stability characteristics.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its behavior in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C20H28N2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-dodecylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3 |
Clave InChI |
DTEFBFYHAVVRLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


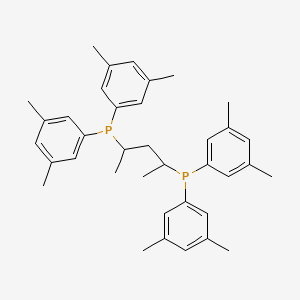
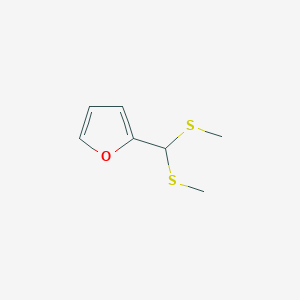
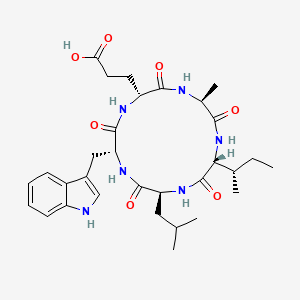
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
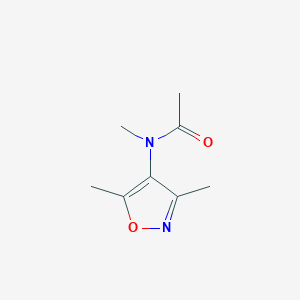
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)

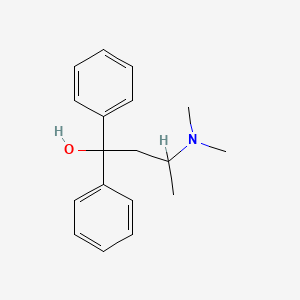
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
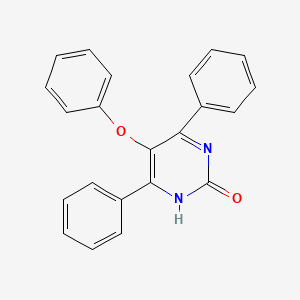
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
